![molecular formula C17H16BrFN2O4 B2671228 [2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 1794939-03-9](/img/structure/B2671228.png)
[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate
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Description
[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In
Scientific Research Applications
- Potential Application : FPMINT derivatives could inhibit urease enzymes, preventing ureolytic bacterial infections .
- Design and Synthesis : FPMINT analogues, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides, were designed as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Urease Enzyme Inhibition
Antiviral Activity
Anticancer Potential
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Plant Hormone Research
properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O4/c18-15-6-5-14(25-15)17(23)24-11-16(22)21-9-7-20(8-10-21)13-4-2-1-3-12(13)19/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWWUKKTWKXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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